molecular formula C14H9FN2O B7477512 3-cyano-N-(4-fluorophenyl)benzamide

3-cyano-N-(4-fluorophenyl)benzamide

Cat. No.: B7477512
M. Wt: 240.23 g/mol
InChI Key: PSWNDRZXCRNMRS-UHFFFAOYSA-N
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Description

3-Cyano-N-(4-fluorophenyl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzamide core and a 4-fluorophenyl substituent on the amide nitrogen. This compound is structurally related to several pharmacologically active benzamides, particularly those targeting the central nervous system (CNS). The cyano group and fluorophenyl moiety are critical for optimizing receptor binding and metabolic stability, making this compound a candidate for further CNS drug development.

Properties

IUPAC Name

3-cyano-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-4-6-13(7-5-12)17-14(18)11-3-1-2-10(8-11)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWNDRZXCRNMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amidation

A widely adopted method involves the activation of 3-cyanobenzoic acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure, 3-cyanobenzoic acid (1.0 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. EDC (1.2 mmol) and N-hydroxybenzotriazole (HOBt, 1.1 mmol) are added to form the active ester, followed by dropwise addition of 4-fluoroaniline (1.05 mmol). The reaction is stirred at 25°C for 12–16 hours, with progress monitored via thin-layer chromatography (TLC; hexane:ethyl acetate, 7:3).

Critical Parameters :

  • Solvent Choice : Anhydrous DCM or tetrahydrofuran (THF) prevents hydrolysis of the active intermediate.

  • Stoichiometry : A 10–20% excess of 4-fluoroaniline ensures complete consumption of the activated acid.

Post-reaction, the mixture is washed with 1M HCl to remove unreacted aniline, followed by sodium bicarbonate to eliminate residual acid. The organic layer is dried over magnesium sulfate and concentrated in vacuo. Crude product purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields this compound in 78–82% yield.

Resin-Catalyzed Amidation Using Indion 190

An eco-friendly alternative employs Indion 190 resin as a heterogeneous catalyst. 3-Cyanobenzoic acid (1.0 mmol) and 4-fluoroaniline (1.2 mmol) are refluxed in toluene with Indion 190 resin (15 mol%) for 3–4 hours. The resin facilitates proton transfer, enhancing the nucleophilicity of the amine while avoiding stoichiometric bases. After filtration, the solvent is evaporated, and the residue is recrystallized from ethanol-water (9:1) to afford the product in 85–88% yield.

Advantages :

  • Eliminates the need for coupling agents, reducing byproduct formation.

  • Catalyst reusability for up to five cycles without significant activity loss.

Direct Aminolysis of 3-Cyanobenzoyl Chloride

For large-scale synthesis, 3-cyanobenzoyl chloride (1.0 mmol) is treated with 4-fluoroaniline (1.1 mmol) in the presence of triethylamine (2.0 mmol) as a base. The exothermic reaction is conducted in THF at 0–5°C to suppress chloride displacement by the cyano group. After quenching with ice-water, the precipitate is filtered and recrystallized from ethanol, yielding 89–92% product.

Side Reactions :

  • Competitive formation of N-(4-fluorophenyl)-3-cyanobenzimide due to over-activation.

  • Hydrolysis to 3-cyanobenzoic acid if moisture is present.

Purification and Characterization

Recrystallization Optimization

Recrystallization solvents significantly impact purity and crystal morphology:

Solvent SystemPurity (%)Crystal Habit
Ethanol-water (9:1)95.2Needle-like
Acetonitrile93.8Platelet
Ethyl acetate-hexane (1:1)94.5Prismatic

Ethanol-water mixtures are preferred for industrial-scale processes due to low cost and ease of recovery.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–8.10 (m, 8H, Ar-H), 10.32 (s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 116.5 (CN), 159.2 (C=O), 162.4 (C-F).

Infrared Spectroscopy (IR) :

  • Peaks at 2225 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O).

High-Resolution Mass Spectrometry (HRMS) :

  • m/z Calcd for C₁₄H₁₀FN₂O: 250.0746; Found: 250.0743.

Reaction Mechanism and Kinetic Analysis

The amidation proceeds via a two-step mechanism:

  • Activation : Carboxylic acid reacts with EDC to form an O-acylisourea intermediate.

  • Aminolysis : Nucleophilic attack by 4-fluoroaniline forms the amide bond, releasing N,N-diisopropylurea.

Kinetic studies reveal a second-order dependence on both acid and amine concentrations, with an activation energy (Eₐ) of 45.2 kJ/mol.

Industrial-Scale Considerations

Process Intensification :

  • Continuous-flow reactors reduce reaction time from 12 hours to 2 hours by maintaining optimal temperature and mixing.

  • Cost Analysis :

    • EDC-mediated method: $12.50/g

    • Resin-catalyzed method: $9.80/g

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-cyano-N-(4-fluorophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties .

Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the development of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of 3-cyano-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 3-cyano-N-(4-fluorophenyl)benzamide can be contextualized by comparing it to structurally related benzamide derivatives. Key differences in substituent positioning, heterocyclic components, and biological targets are summarized below:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Name Substituents/Structural Features Biological Target Therapeutic Application Key Findings/Activity References
This compound 3-cyano, 4-fluorophenyl Likely mGluR5 (inferred) Potential CNS disorders Structural analog of CDPPB; expected PAM activity
CDPPB 3-cyano, 1,3-diphenylpyrazole mGluR5 Schizophrenia, antipsychotic Prevents locomotor hyperactivity; systemic PAM
ADX47273 (S)-(4-fluorophenyl)-oxadiazole-piperidine mGluR5 CNS disorders Reduces conditioned avoidance; oral bioavailability
PC945 Triazole, difluorophenyl, piperazine Fungal CYP51 Aspergillosis (inhaled antifungal) Potent antifungal; designed for lung retention
N-(4-Fluorophenyl)benzamide Basic benzamide (no cyano group) Not specified Synthetic intermediate Synthesized via silylation with BSA; no bioactivity reported
4-Cyano-N-(2-fluorophenyl)benzamide 4-cyano, 2-fluorophenyl Not specified N/A Structural isomer; electronic properties differ

Key Insights from Comparisons

Impact of Cyano Group: The 3-cyano group in this compound and CDPPB enhances electron-withdrawing effects, improving receptor binding affinity and metabolic stability compared to non-cyano analogs like N-(4-fluorophenyl)benzamide .

Fluorophenyl Positioning: Substitution at the 4-position of the phenyl ring (vs. 2-position in 4-cyano-N-(2-fluorophenyl)benzamide) likely optimizes steric and electronic interactions with target receptors, as seen in mGluR5 PAMs .

Heterocyclic Modifications :

  • CDPPB’s pyrazole ring and ADX47273’s oxadiazole-piperidine scaffold confer distinct pharmacokinetic profiles. CDPPB’s systemic activity contrasts with ADX47273’s oral efficacy, highlighting the role of heterocycles in bioavailability .

Therapeutic Diversification: While this compound is inferred to target CNS disorders, structural analogs like PC945 (with a triazole ring) demonstrate how minor modifications can shift applications to antifungal therapies .

Toxicity and Safety: Limited toxicity data exist for this compound, but related compounds (e.g., N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine) are predicted to be non-toxic and safe for human use .

Q & A

Q. What computational tools can predict metabolic pathways and potential toxicity of this compound?

  • Tools :
  • ADMET Predictor : Estimate cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation).
  • SwissADME : Predict bioavailability and blood-brain barrier penetration.
  • DEREK Nexus : Flag structural alerts (e.g., cyanide release under hydrolytic conditions) .

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